molecular formula C14H23N3 B5021638 1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine

1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine

Cat. No.: B5021638
M. Wt: 233.35 g/mol
InChI Key: XBDWDWUZLUNPTG-UHFFFAOYSA-N
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Description

1-Propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C14H23N3. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine typically involves the reaction of 4-piperidone with pyridine derivatives under specific conditions. The process may include steps such as alkylation, reduction, and amination. For instance, one common method involves the alkylation of 4-piperidone with propyl bromide, followed by reductive amination with pyridine-4-carboxaldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-Propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it can act as an inhibitor or activator of certain pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine is unique due to its specific combination of the piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-9-17-10-5-14(6-11-17)16-12-13-3-7-15-8-4-13/h3-4,7-8,14,16H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDWDWUZLUNPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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